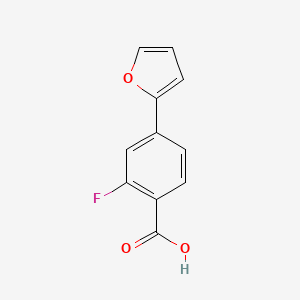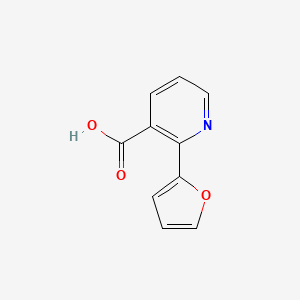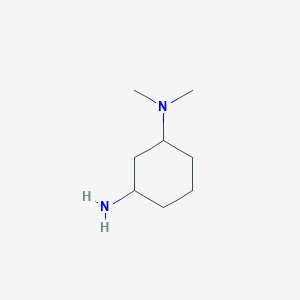
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
説明
“4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular weight of 245.68 . It is also known as "(3R,4S)-4-(3-fluorophenyl)-3-pyrrolidinecarboxylic acid hydrochloride" . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” can undergo various chemical reactions. For instance, the incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization can lead to the formation of new ligands .Physical And Chemical Properties Analysis
“4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a white solid with a melting point of 234-240°C .科学的研究の応用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid, is widely utilized in drug discovery due to its versatility and presence in biologically active compounds. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to synthesize derivatives with potential therapeutic applications, such as inverse agonists for nuclear hormone receptors involved in autoimmune diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies benefit from the introduction of the pyrrolidine ring due to its stereogenicity and the spatial orientation of substituents, which can lead to different biological profiles of drug candidates. The 4-(3-Fluorophenyl) group can influence the binding mode to enantioselective proteins, thus affecting the activity of the compound .
Biological Profile Modulation
The fluorophenyl group in 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid can be strategically modified to enhance the biological profile of drug candidates. This modification can lead to improved selectivity and potency for specific biological targets, which is crucial in the development of new medications .
Pharmacophore Development
Pyrrolidine derivatives are known for their contribution to the three-dimensional coverage of molecules, a phenomenon known as “pseudorotation”. This characteristic is essential for developing pharmacophores that can interact with biological targets in a more effective manner .
Enantioselective Synthesis
The stereogenic centers present in the pyrrolidine ring allow for enantioselective synthesis, which is vital for creating compounds with specific desired activities. The 4-(3-Fluorophenyl) group adds to this complexity, offering opportunities for the development of enantioselective drugs .
Therapeutic Applications
Compounds containing the pyrrolidine ring have been associated with a wide range of therapeutic applications, including antipsychotic, anticancer, antibacterial, antifungal, and antiprotozoal activities. The 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid could serve as a precursor for the synthesis of analogs targeting these activities .
ADME/Tox Optimization
The introduction of heteroatomic fragments like the pyrrolidine ring in drug molecules is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results for drug candidates. The 4-(3-Fluorophenyl) group can further refine these properties .
Lead Compound Refinement
In the process of drug development, lead compounds are refined to improve their efficacy and reduce side effects. The pyrrolidine ring, particularly with the 4-(3-Fluorophenyl) substitution, can be manipulated to fine-tune the interaction with biological targets, thereby enhancing the lead compound’s therapeutic potential .
作用機序
While the specific mechanism of action for “4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is not mentioned in the search results, pyrrolidine derivatives are known to exhibit a wide range of biological activities. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
While specific safety and hazard information for “4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is not available, it is generally recommended to handle similar compounds with appropriate personal protective equipment, including a mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .
特性
IUPAC Name |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQZNWWPOLORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244065 | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047654-47-6 | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047654-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)
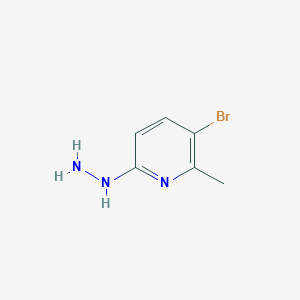
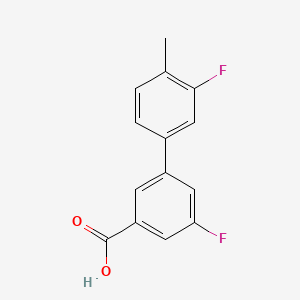


![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)
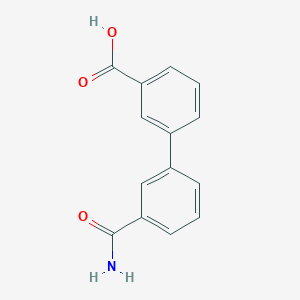

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
